(2E)-3-(1,3-苯并二氧杂环-5-基)丙烯酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

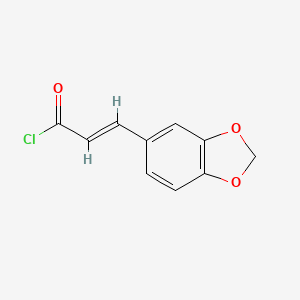

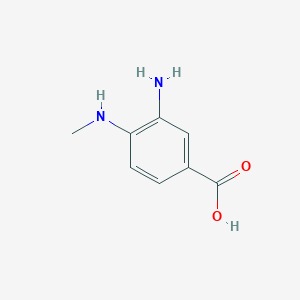

The compound (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride is a chemical that features a benzodioxole structure, which is a 1,3-dioxole ring fused to a benzene ring, and an acryloyl chloride group. This structure is significant in organic chemistry due to its potential reactivity and applications in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, ethyl 3-(1,3-benzodioxol-5-yl)acrylate was synthesized from 1,3-benzodioxole-5-carbaldehyde and diethoxyphosphorylacetic acid ethyl ester in the presence of sodium hydride in tetrahydrofuran . This process involves the formation of an acrylate unit, which is closely related to the acryloyl chloride moiety in (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride.

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 3-(1,3-benzodioxol-5-yl)acrylate, shows that the 1,3-benzodioxolane system is planar and forms a small angle with the acrylate unit, indicating conjugation between the two parts of the molecule . This conjugation is likely to be present in (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride as well, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of benzoyl chloride and acrylates has been studied, showing that electron transfer can lead to the formation of radical anions and subsequent reactions such as dissociation into chloride ion and the benzoyl radical . In the presence of oxygen, benzoylperoxy radicals can form, which may have implications for the reactivity of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride in oxidative environments .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride are not detailed in the provided papers, the studies on related compounds can give insights. For example, the presence of the acryloyl chloride group suggests that the compound would be reactive, particularly in nucleophilic substitution reactions due to the good leaving group (Cl-) . The planarity and conjugation of the benzodioxole and acrylate units suggest that the compound might absorb in the UV region, similar to benzoylperoxy radicals .

科学研究应用

与亲核试剂的反应

- Shiba 等人 (2010) 研究了 (E)-3-(苯并[d][1,3]二氧杂环-5-基)-2-氰基丙烯酰氯与含氮和含硫亲核试剂的反应。他们发现该反应会产生丙烯酰酰胺、酰亚胺、硫酯和杂环系统,其中一些表现出中等的抗菌和抗真菌活性 (Shiba、El-ziaty、Elaasar 和 Al-Saman,2010 年)。

聚合动力学

- Guzmán、Iglesias 和 Riande (1997) 通过丙烯酰氯和甲基丙烯酰氯与某些化合物反应,合成了 (5-乙基-1,3-二氧杂环-5-基)甲基丙烯酸酯及其甲基丙烯酸酯等价物。他们研究了这些物质的聚合动力学,揭示了它们热和结构性质的重要见解 (Guzmán、Iglesias 和 Riande,1997 年)。

烯胺化学

- Hickmott 和 Hopkins (1968) 探索了丙烯酰氯与各种烯胺的反应。他们的研究阐明了这些反应的化学机制和在合成不同化合物中的潜在应用 (Hickmott 和 Hopkins,1968 年)。

光谱研究

- Barım 和 Akman (2019) 合成了并表征了一种新型丙烯酰胺单体,进行了全面的光谱研究。他们的研究为合成单体的结构和电子性质提供了宝贵的见解 (Barım 和 Akman,2019 年)。

晶体结构分析

- Jasinski 等人 (2008) 对源自 1-(1,3-苯并二氧杂环-5-基)乙酮的查耳酮的晶体结构进行了详细分析。这项研究有助于理解类似化合物的分子构象和晶体堆积效应 (Jasinski、Butcher、Sreevidya、Yathirajan 和 Narayana,2008 年)。

抗菌和抗真菌活性

- 一些研究集中于使用 (2E)-3-(1,3-苯并二氧杂环-5-基)丙烯酰氯合成的化合物的抗菌和抗真菌活性。例如,Saraei 等人 (2016) 合成了具有潜在抗菌活性的新型丙烯酸酯单体 (Saraei、Zarrini、Esma ti 和 Ahmadzadeh,2016 年)。

聚合物配合物和热稳定性

- El-Sonbati 等人 (2018) 和 Gad 等人 (2000) 探索了聚合物配合物的形成和表征,深入了解了它们的热稳定性和在各个领域的潜在应用 (El-Sonbati、Diab、Morgan 和 Balboula,2018 年);(Gad、El‐Dissouky、Mansour 和 El-Maghraby,2000 年)。

属性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJQTHIVYWAEDD-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(1,3-Benzodioxol-5-YL)acryloyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)